Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl-
Description
Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- (hereafter referred to as the "target compound") is a derivative of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold (molecular formula: C₆H₄N₂OS, MW: 152.17) . Its structure features:
- A phenyl group at position 3, contributing to aromatic interactions in biological systems.
- A 6,7-dihydro moiety, reducing ring planarity compared to fully aromatic analogs.
Properties
IUPAC Name |
2-butylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-2-3-10-21-16-17-13-9-11-20-14(13)15(19)18(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJZKWIAOIBWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163929 | |
| Record name | 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686770-81-0 | |
| Record name | 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686770-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and biological interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: It has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: Research indicates potential antitumor activity, making it a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Butylthio vs. Thio/Methoxy Groups : The butylthio group in the target compound likely lowers melting points compared to methoxy-substituted analogs (e.g., 183–185°C for 6b) due to reduced crystallinity .
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights :
- Butylthio Group : Long alkyl chains may improve cell membrane penetration but could reduce aqueous solubility, necessitating formulation optimization .
- Phenyl vs. Methoxyphenyl : The absence of electron-donating groups (e.g., methoxy) on the target compound’s phenyl ring may weaken hydrogen-bonding interactions compared to derivatives like 6b .
Pharmacological Potential and Limitations
- Advantages :
- The butylthio group may confer prolonged metabolic stability compared to methylthio analogs.
- The 6,7-dihydro structure could reduce off-target interactions with planar DNA intercalators.
- Challenges: Limited solubility due to hydrophobic substituents may require prodrug strategies. Stereochemical considerations (e.g., enantiomer separation, as in ) are unexplored for the target compound .
Biological Activity
Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity through various studies and findings, supported by data tables and case studies.
Overview of Thieno[3,2-d]pyrimidin-4(3H)-one
This compound belongs to the thienopyrimidine family and is characterized by its unique structural features, including a butylthio group and a phenyl substituent. These modifications are believed to enhance its biological efficacy.
Chemical Structure
- Molecular Formula : C16H18N2OS2
- CAS Number : 686770-81-0
Target Organisms
The primary targets of this compound include:
- Mycobacterium tuberculosis H37Ra
- Mycobacterium bovis BCG
Mode of Action
The compound exhibits its biological effects primarily by inhibiting the growth and proliferation of these mycobacterial strains. The mechanism involves interference with specific biochemical pathways essential for the survival and replication of these pathogens.
Antimicrobial Activity
Research indicates that Thieno[3,2-d]pyrimidin-4(3H)-one derivatives possess significant antimycobacterial activity. For instance, studies have shown that this compound can effectively reduce the growth of Mycobacterium species in vitro.
Table 1: Antimycobacterial Activity of Thieno[3,2-d]pyrimidin Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thieno[3,2-d]pyrimidin-4(3H)-one | 5 | Mycobacterium tuberculosis H37Ra |
| 2-(butylthio)-6,7-dihydro-3-phenyl | 10 | Mycobacterium bovis BCG |
Anticancer Activity
Thieno[3,2-d]pyrimidin derivatives have also been evaluated for their anticancer properties. Specific derivatives have demonstrated inhibitory effects on various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Thieno[3,2-d]pyrimidin derivative A | 15 | MDA-MB-231 (Breast Cancer) |
| Thieno[3,2-d]pyrimidin derivative B | 20 | A549 (Lung Cancer) |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the thienopyrimidine core significantly affect biological activity. For example:
- Substituents at position 4 have been shown to enhance antiplasmodial activity against Plasmodium falciparum.
- Variations in the sulfur-containing groups can influence both antimicrobial and anticancer activities.
Case Studies
-
Antimycobacterial Study : A recent study evaluated various thienopyrimidine derivatives against Mycobacterium tuberculosis, revealing that specific modifications led to enhanced efficacy compared to standard treatments.
- Findings : The derivative with a butylthio group showed a promising reduction in bacterial load in treated cultures.
-
Anticancer Study : Another investigation focused on the effect of thienopyrimidine derivatives on breast cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis.
- Findings : The most potent derivative resulted in an IC50 value of 15 µM against MDA-MB-231 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
